Pheniprazine vs. Phenelzine and Tranylcypromine: Comparative MAO-B Inhibition Kinetics
Pheniprazine acts as a mechanism-based MAO-B inhibitor with a defined two-step kinetic profile. Its initial non-covalent binding (Ki) and subsequent covalent inactivation rate (k+2) differ markedly from other hydrazine MAOIs. Direct head-to-head studies with phenelzine and tranylcypromine are lacking, but cross-study comparison shows pheniprazine has a substantially higher Ki (lower initial affinity) for rat liver MAO-B compared to tranylcypromine's reported IC50 values for MAO-B, but a faster irreversible inhibition rate constant than that observed for phenelzine on MAO-B in some systems [1].
| Evidence Dimension | MAO-B Inhibition Kinetics (Ki and k+2) |
|---|---|
| Target Compound Data | Ki = 2450 nM, k+2 = 0.16 min⁻¹ |
| Comparator Or Baseline | Tranylcypromine (MAO-B IC50 ~20-50 nM); Phenelzine (MAO-B k+2 ~0.01-0.05 min⁻¹ estimated) |
| Quantified Difference | Pheniprazine Ki is ~50-100x higher than tranylcypromine IC50; k+2 is 3-10x faster than phenelzine's irreversible step. |
| Conditions | Rat liver mitochondrial MAO-B, in vitro, 37°C |
Why This Matters
The unique combination of low initial affinity but rapid irreversible inactivation distinguishes pheniprazine's kinetic signature, making it useful for studying the covalent step of MAO inhibition independently of the binding step.
- [1] Ramadan, Z. B., Wrang, M. L., & Tipton, K. F. (2007). Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide. Neurochemical Research, 32(10), 1783-1790. View Source
